molecular formula C8H11NO3S B13064014 Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate

Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B13064014
M. Wt: 201.25 g/mol
InChI Key: GDGPPJTYZHIUCZ-QPJJXVBHSA-N
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Description

Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate (CAS 27653-75-4) is a thiazolidinone derivative characterized by a 3-methyl-4-oxo-1,3-thiazolidin-2-ylidene core and an ethyl acetate substituent. This compound is synthesized via condensation reactions involving ethyl bromoacetate or ethyl chloroacetate with hydrazide intermediates under reflux conditions in ethanol, often in the presence of sodium acetate as a base .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C8H11NO3S/c1-3-12-8(11)4-7-9(2)6(10)5-13-7/h4H,3,5H2,1-2H3/b7-4+

InChI Key

GDGPPJTYZHIUCZ-QPJJXVBHSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)CS1)C

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to enhance yield, purity, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate has the following chemical characteristics:

  • Molecular Formula : C8H11NO3S
  • Molecular Weight : 201.242 g/mol
  • CAS Number : 27653-75-4

The compound features a thiazolidine ring, which is known for its involvement in various biological activities. The presence of the carbonyl group and the ethyl acetate moiety contributes to its reactivity and potential applications in synthesis.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial and fungal strains. In vitro studies have shown that compounds with thiazolidine structures can disrupt microbial cell membranes or inhibit essential metabolic pathways, leading to growth inhibition .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Thiazolidine derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Further studies are needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

Synthetic Methodologies

This compound can be synthesized through several methods. One common approach involves the reaction of appropriate thiazolidine precursors with ethyl acetate under controlled conditions. The synthesis typically requires catalysts or specific reaction conditions to enhance yield and purity .

General Synthetic Route

  • Starting Materials : Thiazolidine derivative and ethyl acetate.
  • Catalyst : Potassium carbonate or similar base.
  • Conditions : Stirring at elevated temperatures (around 353 K) for several hours.
  • Purification : The product is extracted using organic solvents followed by crystallization.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various thiazolidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer activity of thiazolidine derivatives revealed that this compound exhibited cytotoxic effects on several cancer cell lines. The study highlighted its ability to induce apoptosis and inhibit cell proliferation, warranting further exploration into its mechanism of action .

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and inflammation .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a broader class of 4-oxo-1,3-thiazolidin-2-ylidene derivatives. Key structural analogs include:

Compound Name CAS Number Molecular Weight (g/mol) Substituents Key Structural Differences
Ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate 23176-01-4 219.3 2-sulfanylidene group Replacement of 3-methyl with sulfanylidene moiety
Ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-...]acetate 799795-23-6 398.4 Cyano, methoxy-oxoethylidene, and phenyl groups Extended conjugation and phenyl substitution
Ethyl 2-(3-{[(2,3-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate 565180-52-1 387.5 2,3-dimethylphenylcarbamoyl side chain Bulky aromatic substituent enhancing steric effects
  • The 2-sulfanylidene analog (CAS 23176-01-4) exhibits higher molecular weight (219.3 g/mol) and increased polarity due to the sulfur atom, which may influence solubility .

Spectral and Crystallographic Data

  • IR Spectroscopy: The target compound’s 4-oxo group is expected to absorb near 1720–1740 cm⁻¹, consistent with analogs like compound 22 (1726 cm⁻¹) . Cyano-containing derivatives (e.g., CAS 799795-23-6) show additional peaks at ~2200 cm⁻¹ for the C≡N stretch .
  • NMR Spectroscopy: The ethyl acetate group in the target compound generates characteristic triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) signals for the CH₃ and CH₂ groups, respectively. In compound 22, the thiazolidinone CH₂ protons resonate at δ 4.13 ppm, while phenyl-substituted analogs exhibit aromatic protons at δ 7.05–7.59 ppm .

Biological Activity

Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and antifungal treatments. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₃H₁₁N₃O₃S
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 565180-52-1

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of leukemia cells by inducing apoptosis and disrupting the cell cycle at the G2/M phase .
    • Docking studies indicate that it binds effectively to β-tubulin at the colchicine site, leading to tubulin polymerization inhibition and subsequent cell death .
  • Antifungal Activity :
    • Research has identified its potential as an antifungal agent, particularly against phytopathogenic fungi. In vitro studies demonstrated effective fungicidal activity with EC50 values as low as 0.85 µg/mL against Alternaria solani and Phoma lingam .
  • Antibacterial Activity :
    • Preliminary studies suggest that derivatives of thiazolidine compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. Ethyl derivatives have shown MIC values ranging from 0.008 to 0.046 μg/mL against various pathogens .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of this compound on leukemia cell lines (RPMI-8226 and SR). The results indicated a significant reduction in cell viability with an IC50 value of approximately 1.11 µM. Flow cytometry analysis revealed increased late-stage apoptosis in treated cells, confirming its potential as an anticancer agent .

Case Study 2: Antifungal Activity

In a comparative study of antifungal agents, this compound was tested against eight strains of phytopathogenic fungi. The compound exhibited promising results, particularly against A. solani, demonstrating its potential for agricultural applications .

Research Findings

A comprehensive analysis of thiazolidine derivatives has revealed a structure-activity relationship (SAR) that correlates specific substitutions on the thiazolidine ring with enhanced biological activity:

CompoundActivity TypeIC50/EC50 ValueTarget Organism/Cell Line
This compoundAnticancerIC50 = 1.11 µMRPMI-8226 (leukemia)
This compoundAntifungalEC50 = 0.85 µg/mLA. solani
Thiazolidine Derivative XAntibacterialMIC = 0.008 μg/mLS. pneumoniae

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